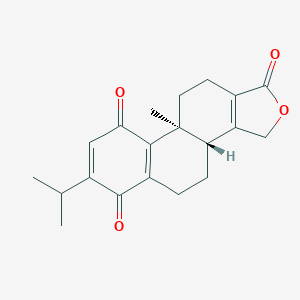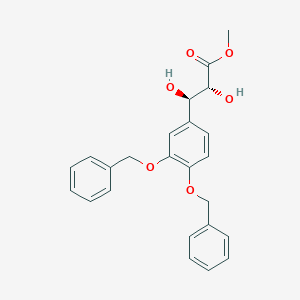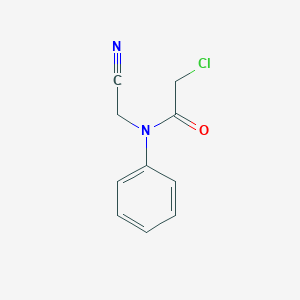
Triptoquinonide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triptoquinonide can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the roots of Tripterygium wilfordii. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Tripterygium wilfordii plants. The process includes harvesting the roots, drying them, and then performing solvent extraction. The crude extract is subjected to further purification steps to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Triptoquinonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Triptoquinonide has a wide range of scientific research applications due to its unique chemical properties and biological activities:
Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of various quinone derivatives.
Biology: this compound has been shown to exhibit significant anti-inflammatory and immunosuppressive activities.
Medicine: The compound’s ability to modulate immune responses has led to its investigation as a therapeutic agent for various inflammatory and autoimmune conditions.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Triptoquinonide exerts its effects through multiple molecular targets and pathways:
Inhibition of Inducible Nitric Oxide Synthase (iNOS): this compound binds to key residues of iNOS, preventing the production of nitric oxide, a major mediator of inflammation.
Modulation of Nuclear Factor-κB (NF-κB) Pathway: The compound inhibits the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory genes.
Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating caspase pathways and promoting the release of cytochrome c from mitochondria.
Vergleich Mit ähnlichen Verbindungen
Triptoquinonide shares structural similarities with other quinone derivatives, but it also possesses unique properties that set it apart:
Eigenschaften
IUPAC Name |
(3bR,9bS)-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTABFBXCBBJRR-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantioselective total synthesis achieved in the research regarding triptoquinonide?
A1: The research by [] describes, for the first time, the enantioselective total synthesis of (+)-triptoquinonide. This is significant because it allows for the production of the enantiomerically pure compound. Having access to enantiomerically pure compounds is crucial for studying their biological activity, as different enantiomers can exhibit distinct pharmacological profiles. This advancement paves the way for further investigation into the therapeutic potential of (+)-triptoquinonide.
Q2: What key chemical step enabled the successful synthesis of (+)-triptoquinonide and other related natural products?
A2: The key chemical step was a lanthanide triflate-catalyzed oxidative radical cyclization of a specific (+)-8-phenylmenthyl ester intermediate []. This reaction, mediated by Manganese (III) acetate, formed a crucial intermediate with high diastereoselectivity. This controlled formation of the desired stereoisomer was essential for ultimately obtaining (+)-triptoquinonide and other natural products in their correct enantiomeric forms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester](/img/structure/B172212.png)




![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)

